N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide
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Overview
Description
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
The synthesis of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs, utilizing catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used. Common reagents include strong acids, bases, and specific catalysts that facilitate these transformations.
Scientific Research Applications
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target, but common mechanisms include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Compared to other piperidine derivatives, N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Acetylpiperidine: Lacks the methylsulfonylaminobenzoyl group, resulting in different reactivity and applications.
4-Methylsulfonylaminobenzoylpiperidine: . The presence of both acetyl and methylsulfonylaminobenzoyl groups in this compound provides a unique profile that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C15H20N2O4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[4-(1-acetylpiperidine-4-carbonyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)17-9-7-13(8-10-17)15(19)12-3-5-14(6-4-12)16-22(2,20)21/h3-6,13,16H,7-10H2,1-2H3 |
InChI Key |
WGORTURDLSKYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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